
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with a fluoro-methylpyridine and an oxolane-carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluoro-Methylpyridine Intermediate: Starting with a pyridine derivative, fluorination and methylation reactions are carried out under controlled conditions using reagents like fluorine gas or methyl iodide.
Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.
Coupling Reactions: The fluoro-methylpyridine intermediate is then coupled with the piperazine ring using coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Oxolane-Carbonyl Group Addition:
Industrial Production Methods
Industrial production of such compounds often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluoro-methylpyridine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
相似化合物的比较
Similar Compounds
1-(3-Fluoro-5-methylpyridine-2-carbonyl)piperazine: Lacks the oxolane-carbonyl group.
4-(Oxolane-2-carbonyl)piperazine: Lacks the fluoro-methylpyridine moiety.
1-(3-Chloro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
1-(3-Fluoro-5-methylpyridine-2-carbonyl)-4-(oxolane-2-carbonyl)piperazine is unique due to the presence of both the fluoro-methylpyridine and oxolane-carbonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
IUPAC Name |
[4-(3-fluoro-5-methylpyridine-2-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FN3O3/c1-11-9-12(17)14(18-10-11)16(22)20-6-4-19(5-7-20)15(21)13-3-2-8-23-13/h9-10,13H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEJOOUPAOQKFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)N2CCN(CC2)C(=O)C3CCCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)
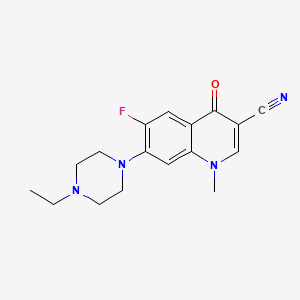

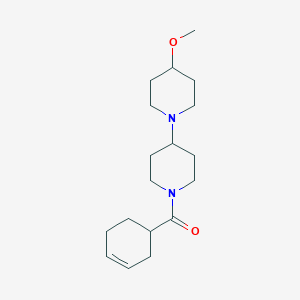
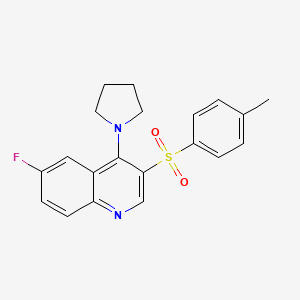
![5-Bromo-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]furan-2-carboxamide](/img/structure/B2524706.png)
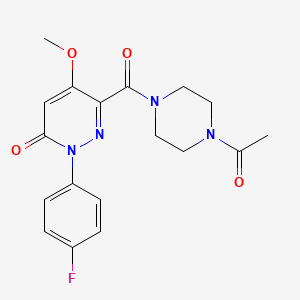


![N-[cyano(4-hydroxyphenyl)methyl]-N-cyclopropylacetamide](/img/structure/B2524712.png)
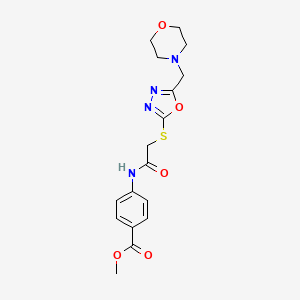
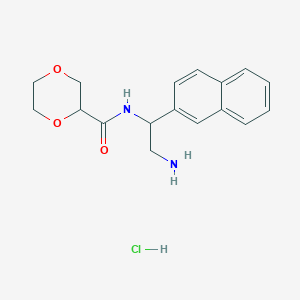
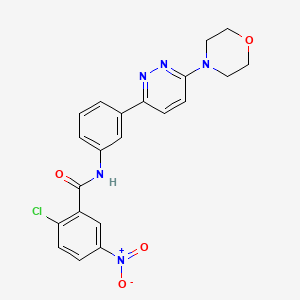
![[3-Amino-4-(trifluoromethyl)piperidin-1-yl]-(1-cyclohexylpyrazol-3-yl)methanone;hydrochloride](/img/structure/B2524719.png)
